[4-[(E)-2-cyano-3-(2-nitroanilino)-3-oxoprop-1-enyl]-2-ethoxyphenyl] 4-methoxybenzoate is a complex organic compound that features various functional groups, including a cyano group, a nitroaniline moiety, and ester functionalities. Its molecular formula is with a molecular weight of approximately 471.469 g/mol. The compound's intricate structure suggests potential applications in medicinal chemistry due to its diverse reactive sites that can interact with biological targets .
This compound is classified as an organic molecule and is typically sourced from chemical suppliers specializing in research compounds. It falls under the category of derivatives of benzoic acid, specifically featuring methoxy and ethoxy substituents, which are known for their biological activity. Its structural complexity allows it to be classified as a potential pharmacophore in drug discovery .
The synthesis of [4-[(E)-2-cyano-3-(2-nitroanilino)-3-oxoprop-1-enyl]-2-ethoxyphenyl] 4-methoxybenzoate may involve multiple synthetic steps, typically including:
Each step requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product .
The molecular structure of [4-[(E)-2-cyano-3-(2-nitroanilino)-3-oxoprop-1-enyl]-2-ethoxyphenyl] 4-methoxybenzoate can be represented using various chemical notation systems:
InChI=1S/C26H21N3O6/c1-2-35-23-12-15(3-10-22(23)36-25(32)16-4-6-18(26)7-5-16)11-17(14-28)24(31)29-21-9-8-19(30(33)34)13-20(21)27/h3-13H,2H2,1H3,(H,29,31)/b17-11+
This representation indicates the connectivity between atoms in the molecule, highlighting its complexity .
The compound is expected to undergo several types of chemical reactions due to its functional groups:
These reactions are significant for understanding the compound's reactivity profile and potential transformations in biological systems .
The mechanism of action for [4-[(E)-2-cyano-3-(2-nitroanilino)-3-oxoprop-1-enyl]-2-ethoxyphenyl] 4-methoxybenzoate may involve interactions with specific biological targets such as enzymes or receptors. Computational studies using software like Prediction of Activity Spectra for Substances (PASS) suggest that this compound may exhibit antimicrobial, anti-inflammatory, or anticancer properties due to its structural features resembling known bioactive compounds .
Such studies typically involve:
These methodologies are crucial for elucidating its therapeutic potential .
The physical properties of [4-[(E)-2-cyano-3-(2-nitroanilino)-3-oxoprop-1-enyl]-2-ethoxyphenyl] 4-methoxybenzoate include:
The chemical properties include:
These properties are essential for determining suitable storage conditions and handling procedures .
The compound holds potential applications in various scientific fields:
Given its structural complexity and predicted biological activity, further exploration in these areas could lead to significant advancements in therapeutic applications .
CAS No.: 42405-01-6
CAS No.: 4444-26-2
CAS No.: 102-94-3
CAS No.: 543-81-7
CAS No.: 28593-90-0
CAS No.: 39731-48-1